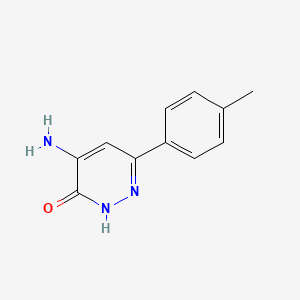
2,6-Bis(1-pyrazolyl)pyrazine
Übersicht
Beschreibung
“2,6-Bis(1-pyrazolyl)pyrazine” is a chemical compound . It is used for research and development under the supervision of a technically qualified individual .
Synthesis Analysis
The synthesis of a novel amide-functionalised 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide ligand (bppCONH2) is described . The complex salts Fe(bppCONH2)22 and Fe(bppCONH2)22 were synthesised and characterised by SQUID magnetometry, differential scanning calorimetry, variable temperature Raman spectroscopy and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “2,6-Bis(1-pyrazolyl)pyrazine” has been studied using variable temperature Raman spectroscopy and single crystal X-ray diffraction . The analysis of low and high-spin state crystal structures at 101, 290 and 500 K, suggest stabilisation of the low spin state due to the formation of 1D hydrogen-bonded cationic chains .Chemical Reactions Analysis
The use of excess FeCl2, CuSO4 and AgNO3 (10 eq.) under mild conditions of reactant diffusion in methanol resulted in non-soluble crystalline products .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Bis(1-pyrazolyl)pyrazine” have been studied using differential scanning calorimetry and variable temperature Raman spectroscopy . DSC measurements of Fe(bppCONH2)22 indicate a spin-crossover (SCO) transition with T ↑ at 481 K and T ↓ at 461 K, showing a 20 K hysteresis .Wissenschaftliche Forschungsanwendungen
Coordination Polymers
2,6-Bis(1-pyrazolyl)pyrazine has been used as a scaffold for the creation of coordination polymers . Coordination polymers are crystalline materials with a periodic n-dimensional structure made of metal ions and organic ligands . They have unique and highly tunable properties, which have found use in various fields such as sensing, catalysis, and gas storage and separation .
Molecular Design
This compound plays a crucial role in molecular design, particularly in the creation of coordination polymers . The design of these polymers relies on the delicate control over the adsorption/desorption ability of the polymers towards guest molecules .
Proton-Coupled Electron Transfer
2,6-Bis(1-pyrazolyl)pyrazine has been involved in a Proton-Coupled Electron Transfer (PCET) assisted process . This process uses the hydroxy-pyrazolyl moiety of the ligand and the iron(II) ion as sources of proton and electron, respectively .
Spin Crossover Applications
The compound has been used in the creation of coordination polymers and metal–organic frameworks with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands . Spin crossover (SCO) is a process that involves a reversible transformation triggered by an external stimulus (light, temperature, pressure or presence of guest compounds) .
Creation of Heterometallic Compounds
Attempts to produce heterometallic compounds under mild conditions of reactant diffusion resulted in the first coordination polymer of 2,6-bis(pyrazol-3-yl)pyridines to retain the core N3(L)MN3(L) .
Solvothermal Conditions
Under harsh solvothermal conditions, a hydrogen atom transfer to the tetrafluoroborate anion caused the transformation of the hydroxyl groups into OBF3 in the third coordination polymer of 2,6-bis(pyrazol-3-yl)pyridines .
Wirkmechanismus
Target of Action
The primary targets of 2,6-Bis(1-pyrazolyl)pyrazine are coordination polymers and metal–organic frameworks (MOFs). These are crystalline materials with a periodic n-dimensional structure made of metal ions and organic ligands . The compound interacts with these targets to produce unique and highly tunable properties .
Mode of Action
2,6-Bis(1-pyrazolyl)pyrazine interacts with its targets through a Proton-Coupled Electron Transfer (PCET) assisted process. This process uses the hydroxy-pyrazolyl moiety of the ligand and the iron (II) ion as sources of proton and electron, respectively . This interaction results in the formation of coordination polymers and MOFs with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands .
Biochemical Pathways
The PCET-assisted process that 2,6-Bis(1-pyrazolyl)pyrazine undergoes affects the formation of coordination polymers and MOFs. This process results in the transformation of the hydroxyl groups into OBF3 under harsh solvothermal conditions . The downstream effects of this process include the production of coordination polymers and MOFs with unique and tunable properties .
Pharmacokinetics
The compound’s solubility and stability under various conditions, such as inert gas at 2-8°c , may influence its bioavailability.
Result of Action
The result of 2,6-Bis(1-pyrazolyl)pyrazine’s action is the formation of coordination polymers and MOFs with unique and tunable properties . These properties make the resulting materials useful in various applications, such as sensing, catalysis, and gas storage and separation .
Action Environment
The action of 2,6-Bis(1-pyrazolyl)pyrazine is influenced by environmental factors such as temperature and pressure . For example, under harsh solvothermal conditions, a hydrogen atom transfer to the tetrafluoroborate anion occurs, causing the transformation of the hydroxyl groups into OBF3 . This transformation is a key step in the formation of coordination polymers and MOFs .
Safety and Hazards
Zukünftige Richtungen
The PCET-assisted approach may be applicable to produce coordination polymers and metal–organic frameworks with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands . This suggests potential future directions for the use of “2,6-Bis(1-pyrazolyl)pyrazine” in the synthesis of coordination polymers and metal–organic frameworks .
Eigenschaften
IUPAC Name |
2,6-di(pyrazol-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-3-12-15(5-1)9-7-11-8-10(14-9)16-6-2-4-13-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRODYRLLEVCLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320533 | |
| Record name | 2,6-di(pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Bis(1-pyrazolyl)pyrazine | |
CAS RN |
253310-71-3 | |
| Record name | 2,6-di(pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2764144.png)
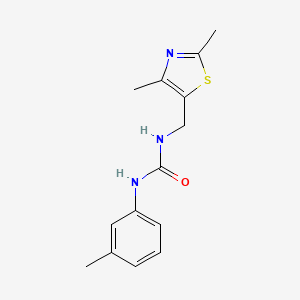
![4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol](/img/structure/B2764146.png)

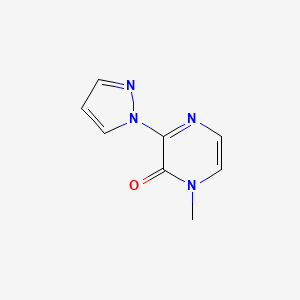
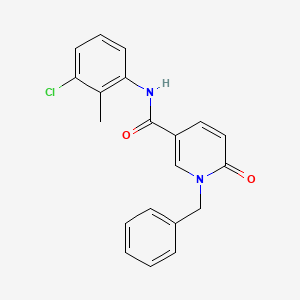
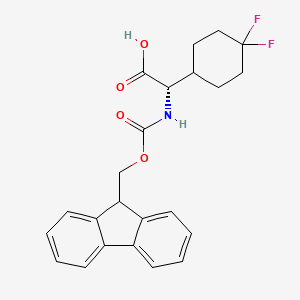
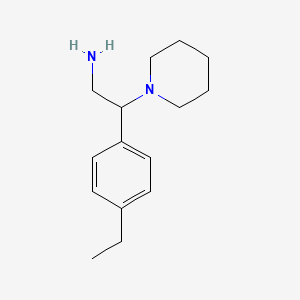
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2764154.png)
![2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B2764155.png)
![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2764159.png)
![N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2764161.png)
